molecular formula C17H11BrN2O3S2 B2464845 4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 299956-07-3

4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B2464845
CAS No.: 299956-07-3
M. Wt: 435.31
InChI Key: RYSFRWTVHUMZAQ-ZROIWOOFSA-N
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Description

4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a complex organic compound notable for its applications in medicinal and synthetic chemistry. This compound's structure includes bromine, hydroxyl, and thiazolidine moieties, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions : The preparation of 4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide typically involves the formation of the thiazolidine ring followed by bromination and coupling with benzamide. Standard reaction conditions include the use of organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere, with temperatures often ranging from room temperature to reflux conditions.

Industrial Production Methods : On an industrial scale, the production may involve automated flow reactors to ensure consistent quality and yield. Techniques such as crystallization and recrystallization are employed to purify the final product, ensuring a high degree of purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions : This compound can undergo various reactions, including:

  • Oxidation : Oxidative reactions can modify the thiazolidine ring or the phenyl group.

  • Reduction : Reductive conditions can affect the imine bond or reduce the bromine atom to hydrogen.

  • Substitution : The bromine atom provides a reactive site for nucleophilic substitution reactions.

Common Reagents and Conditions : Typical reagents include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed : The reaction products depend on the specific conditions but can include derivatives with modified functional groups, such as hydroxylated or aminated analogs.

Scientific Research Applications

Chemistry : In synthetic chemistry, this compound is a useful intermediate for the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology : Its ability to interact with biological targets makes it valuable in the study of enzyme inhibition and receptor binding, aiding in the elucidation of biological pathways.

Medicine : This compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry : Beyond pharmaceuticals, it finds applications in the development of new materials with unique physical and chemical properties.

Mechanism of Action

The compound exerts its effects through various molecular interactions:

  • **Molecular Targets

Biological Activity

The compound 4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a member of the thiazolidinone class, notable for its unique structural features and promising biological activities. This article provides an in-depth examination of its biological activity, synthesizing data from various studies and sources.

Structural Characteristics

The compound features a thiazolidinone ring, a benzamide moiety, and a hydroxy-substituted phenyl group. Its structure can be summarized as follows:

Component Description
Thiazolidinone Ring Contains sulfur and nitrogen, contributing to biological activity.
Benzamide Moiety Enhances binding interactions with biological targets.
Hydroxy-Substituted Phenyl Group Potentially increases antioxidant properties.

Antimicrobial Properties

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial activity. The specific compound has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

These findings suggest that the compound may serve as a lead structure for developing new antibiotics due to its ability to inhibit bacterial growth effectively .

Anticancer Activity

The thiazolidinone ring is associated with anticancer properties. Studies have demonstrated that compounds with similar structural frameworks can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific compound's bromine substitution may enhance its potency against cancer cells by increasing lipophilicity, thereby improving cell membrane permeability .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Interaction with specific enzymes such as kinases and proteases, leading to altered cellular signaling.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells, which can trigger apoptosis.
  • Antioxidant Activity : The hydroxy group may confer additional antioxidant properties, protecting healthy cells from oxidative damage while targeting malignant cells.

Study 1: Antimicrobial Evaluation

A series of thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activity against common pathogens. The study revealed that compounds structurally similar to this compound exhibited comparable or superior activity to standard antibiotics like norfloxacin and chloramphenicol .

Study 2: Anticancer Effects

In vitro assays were conducted on various cancer cell lines (e.g., breast cancer and leukemia). The results indicated that the compound induced significant cytotoxicity at micromolar concentrations, leading to cell cycle arrest and increased apoptosis markers compared to untreated controls .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazolidinone Ring : Reacting thiourea derivatives with carbonyl compounds.
  • Bromination : Introducing the bromine atom at the para position using brominating agents.
  • Coupling Reactions : Combining various functional groups to achieve the final structure.

These synthetic methods can be modified to enhance biological activity or pharmacokinetic properties by altering substituents on the aromatic rings or functional groups.

Properties

IUPAC Name

4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O3S2/c18-12-6-4-11(5-7-12)15(22)19-20-16(23)14(25-17(20)24)9-10-2-1-3-13(21)8-10/h1-9,21H,(H,19,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSFRWTVHUMZAQ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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